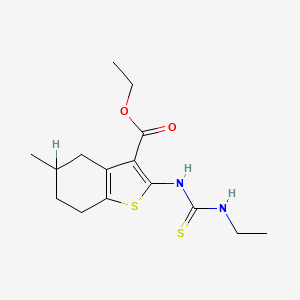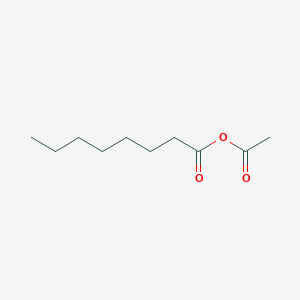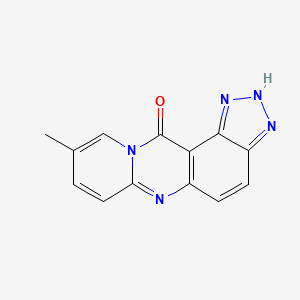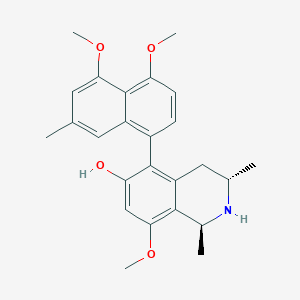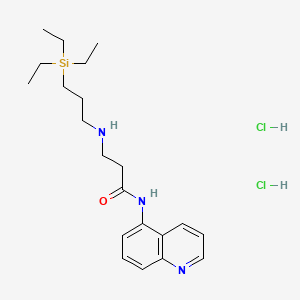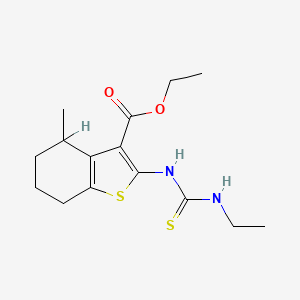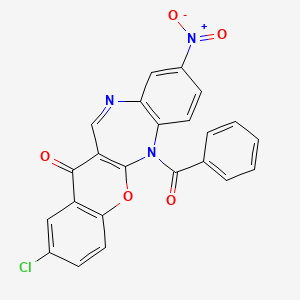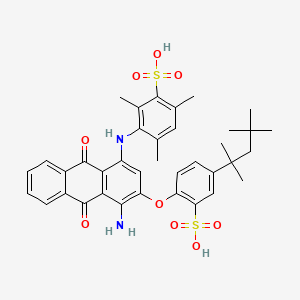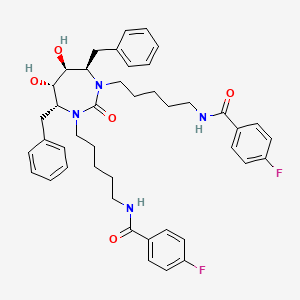
Pyridinium, methyl-1-(phenylmethyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, methyl-1-(phenylmethyl)-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by a pyridine ring that is positively charged due to the presence of a quaternary nitrogen atom. Pyridinium salts are widely recognized for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, methyl-1-(phenylmethyl)-, chloride typically involves the quaternization of pyridine with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, methyl-1-(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield pyridinium, methyl-1-(phenylmethyl)-, iodide .
Applications De Recherche Scientifique
Pyridinium, methyl-1-(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridinium, methyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes. The positively charged pyridinium ion disrupts the integrity of microbial cell membranes, leading to cell lysis and death. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and antiseptics for its antimicrobial effects.
Uniqueness
Pyridinium, methyl-1-(phenylmethyl)-, chloride is unique due to its specific structure, which allows for targeted applications in organic synthesis and potential therapeutic uses. Its ability to form stable pyridinium ylides makes it valuable in the synthesis of various heterocyclic compounds .
Propriétés
Numéro CAS |
26747-91-1 |
|---|---|
Formule moléculaire |
C13H16ClN |
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
1-benzyl-1-methyl-2H-pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
NBNVYJFZJWMHPR-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
